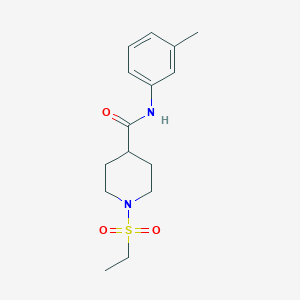

N-(4-methoxybenzyl)-N-methyl-4-(1-piperidinylmethyl)benzamide

Vue d'ensemble

Description

N-(4-methoxybenzyl)-N-methyl-4-(1-piperidinylmethyl)benzamide is a compound of interest in the field of medicinal chemistry due to its structural features and potential biological activities. It belongs to a class of compounds that have been extensively studied for their interactions with various biological targets, including dopamine and serotonin receptors, which are crucial in understanding neuropsychiatric disorders and developing treatments.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, including N-benzylation, the Leuckart reaction, and acidic hydrolysis. A notable example is the synthesis of a key intermediate for antiasthmatic formoterol, N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, synthesized from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide in one pot, showcasing the strategies used in constructing such molecules (Wang Yong-mei, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. For instance, the synthesis and characterization of N-(4-methylbenzyl)benzamide single crystals were reported, providing insights into the compound's crystal structure, stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions (Sahil Goel et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical reactions, often influenced by their substituents. For example, compounds with a piperidine moiety have been studied for their binding to dopamine and serotonin receptors, affecting their chemical reactivity and biological activity. Structural modifications, like altering the amide bond or the intermediate alkyl chain, significantly impact the molecule's affinity for specific receptors (R. Perrone et al., 2000).

Applications De Recherche Scientifique

Enantioselective Synthesis and Chemical Analysis

- Enantioselective Synthesis : Research has shown that derivatives of N-(4-methoxybenzyl)-N-methyl-4-(1-piperidinylmethyl)benzamide can be synthesized enantioselectively, offering potential for the creation of specific pharmacological agents with targeted properties (Calvez, Chiaroni, & Langlois, 1998).

Diagnostic Imaging and Radioligand Binding

- Sigma Receptor Scintigraphy : Studies have explored the compound's utility in sigma receptor scintigraphy, showing its potential to visualize primary breast tumors in humans, leveraging its preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Material Science and Chemistry

- Amidine Protection for Solution Phase Library Synthesis : The compound's structural motif has been utilized in the development of reagents for N-protection of amidinonaphthol, facilitating the synthesis of substituted benzamidines, a process relevant for the multiparallel solution phase synthesis of chemical libraries (Bailey, Baker, Hayler, & Kane, 1999).

Pharmacological and Biological Research

- Selective Serotonin Receptor Agonists : Derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, identifying select compounds as promising agents for the treatment of disorders related to gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antimicrobial and Antifungal Research

- Design and Synthesis as Antimicrobial Agents : Research into fatty acid-derived 4-methoxybenzylamides, including compounds related to N-(4-methoxybenzyl)-N-methyl-4-(1-piperidinylmethyl)benzamide, has indicated significant antimicrobial and antifungal activities, opening avenues for the development of new therapeutic agents (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methyl-4-(piperidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-23(16-18-8-12-21(26-2)13-9-18)22(25)20-10-6-19(7-11-20)17-24-14-4-3-5-15-24/h6-13H,3-5,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLWENBJJMFWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)

![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4614522.png)

![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide](/img/structure/B4614524.png)

![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B4614540.png)

![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4614547.png)

![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)

![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)